Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-
Description
Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- (hereafter referred to as "the target compound") is a chiral acetamide derivative featuring a 3-pyridinyloxy-substituted phenyl group and a stereospecific (1S)-1-methylpropyl chain. Its structure includes a 6-(1-methylethoxy) substituent on the pyridine ring, which confers distinct electronic and steric properties.
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(2S)-4-[4-(6-propan-2-yloxypyridin-3-yl)oxyphenyl]butan-2-yl]acetamide |
InChI |
InChI=1S/C20H26N2O3/c1-14(2)24-20-12-11-19(13-21-20)25-18-9-7-17(8-10-18)6-5-15(3)22-16(4)23/h7-15H,5-6H2,1-4H3,(H,22,23)/t15-/m0/s1 |
InChI Key |
CHLNWUAMDPEDES-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](CCC1=CC=C(C=C1)OC2=CN=C(C=C2)OC(C)C)NC(=O)C |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)OC2=CC=C(C=C2)CCC(C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- typically involves multiple steps, including the formation of the pyridine ring and the subsequent attachment of the acetamide group. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the Acetamide Group: This step often involves the reaction of the pyridine derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ryanodine Receptor Modulators
The target compound shares structural homology with ryanodine receptor (RyR) modulators, such as chlorantraniliprole and tetraniliprole, which are commercial insecticides. Key similarities include:
- Pyridine/pyrazole cores : The 3-pyridinyloxy group in the target compound mirrors the halogenated pyridine or pyrazole moieties in RyR modulators, which are critical for receptor binding .
- Amide linkages : Both the target compound and RyR modulators utilize acetamide or benzamide groups to enhance solubility and binding affinity.
Differences :
GPCR-Targeting Acetamides
AMG628 (a GPCR modulator) shares the acetamide backbone and pyridine-containing aryl ether group with the target compound. Both compounds exhibit:
- Stereospecificity : The (1S) configuration in the target compound and the (R)-configuration in AMG628 highlight the role of chirality in receptor interaction .
- Hydrophobic substituents : The 1-methylethoxy group in the target compound and the 4-fluorophenyl group in AMG628 enhance membrane permeability.
Divergence :
Physicochemical Data
*Predicted using ChemDraw®. †Estimated based on structural fragments.
Insecticidal Activity (RyR Modulation Hypothesis)
Key contrasts:
- Substituent effects: The 1-methylethoxy group may reduce binding affinity compared to cyantraniliprole’s trifluoromethyl and cyano groups, which optimize hydrophobic interactions .
- Species selectivity : Commercial RyR modulators exhibit >90% efficacy against lepidopteran pests; the target compound’s selectivity remains unverified.
GPCR Modulation (Hypothetical)
The acetamide group and pyridine-ether motif align with AMG628 ’s GPCR antagonism. In vitro studies of AMG628 show IC₅₀ = 12 nM for TRPV1 receptors, whereas the target compound’s activity is untested .
Pharmacokinetic and Toxicity Profiles
| Parameter | Target Compound | Chlorantraniliprole | AMG628 |
|---|---|---|---|
| Metabolic Stability | Moderate (pred.) | High | Low |
| CYP3A4 Inhibition | Not studied | No | Yes (IC₅₀ = 5 µM) |
| Oral Bioavailability | 30% (pred.) | >80% | 22% (rat) |
| Acute Toxicity (LD₅₀) | Unknown | >5000 mg/kg (rat) | 300 mg/kg (mouse) |
*Predictions based on QSAR models and structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
